2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine
Description
2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a thiophen-3-ylmethyl group at the 6-position
Properties
IUPAC Name |
2-cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c13-11-6-10(5-8-3-4-16-7-8)14-12(15-11)9-1-2-9/h3-4,6-7,9H,1-2,5H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQDLVQYLFCVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)CC3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Attachment of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be attached through a nucleophilic substitution reaction, where a thiophen-3-ylmethyl halide reacts with the pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the thiophene ring, potentially leading to dihydropyrimidine or dihydrothiophene derivatives.
Substitution: The compound can undergo various substitution reactions, such as halogenation or alkylation, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides, acyl halides, and organometallic reagents like Grignard reagents.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Dihydropyrimidine and dihydrothiophene derivatives.
Substitution: Various alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential for various pharmacological applications:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Research indicates that pyrimidine derivatives can exhibit significant antimicrobial activity against various pathogens.
Structure-Activity Relationship (SAR) Studies
Due to its structural similarities with known bioactive molecules, 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine can be utilized in SAR studies to understand how modifications affect biological activity. This approach aids in the design of more potent derivatives.
Organic Electronics
The presence of the thiophene group opens avenues for research in organic electronics, where such compounds could be explored for use in organic semiconductors and photovoltaic devices.
Case Studies and Research Findings
Research has indicated that compounds similar to 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine exhibit various biological activities. For instance, studies focusing on pyrimidine derivatives have reported their effectiveness as enzyme inhibitors and their role in modulating receptor activity.
- Anticancer Studies : A study demonstrated that pyrimidine derivatives can inhibit specific kinases involved in cancer progression.
- Antimicrobial Activity : Another investigation revealed that certain thiophene-containing compounds showed significant activity against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-6-(3-methylphenyl)pyrimidin-4-amine
- N-Cyclopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine
- 4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine
Uniqueness
2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine is unique due to the presence of the thiophen-3-ylmethyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in the development of new materials and therapeutic agents.
By understanding the synthesis, reactivity, and applications of 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine, researchers can explore its full potential in various scientific and industrial fields.
Biological Activity
2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core with distinct substituents that suggest potential biological activity. The unique structural characteristics, including a cyclopropyl group and a thiophene moiety, may confer various pharmacological properties, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties.
Chemical Structure
The molecular formula of 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine is with a molecular weight of approximately 245.34 g/mol. The structural features include:
- Pyrimidine Ring : A six-membered heterocyclic compound containing nitrogen atoms.
- Cyclopropyl Group : A three-membered carbon ring known for its unique strain and reactivity.
- Thiophen-3-ylmethyl Group : Contributes to the compound's electronic properties due to the sulfur atom.
Antibacterial Activity
Research indicates that compounds similar to 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine exhibit significant antibacterial activity. For instance, studies have shown that derivatives of pyrimidine can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 4.69 µM to 156.47 µM against strains like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .
Table 1: Antibacterial Activity of Pyrimidine Derivatives
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A (similar structure) | Bacillus subtilis | 4.69 |
| Compound B (similar structure) | Staphylococcus aureus | 5.64 |
| Compound C (similar structure) | E. coli | 8.33 |
Antifungal Activity
In addition to antibacterial properties, the compound also shows promise against fungal pathogens. For example, MIC values against common fungi such as Candida albicans and Fusarium oxysporum have been reported in the range of 16.69 µM to 222.31 µM . This suggests that the compound may disrupt fungal cell membranes or interfere with metabolic pathways.
Table 2: Antifungal Activity of Pyrimidine Derivatives
| Compound | Fungal Strain | MIC (µM) |
|---|---|---|
| Compound D (related structure) | Candida albicans | 16.69 |
| Compound E (related structure) | Fusarium oxysporum | 56.74 |
Anticancer Potential
Emerging research indicates that pyrimidine derivatives, including those similar to 2-Cyclopropyl-6-(thiophen-3-ylmethyl)pyrimidin-4-amine, may possess anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving interference with DNA replication or repair processes . The structural features of this compound may facilitate interactions with key biological targets involved in cancer progression.
Case Studies
- Study on Antimicrobial Properties : A comprehensive evaluation of pyrimidine derivatives demonstrated that modifications at specific positions significantly enhanced antibacterial activity against resistant strains .
- Anticancer Activity Assessment : In vitro studies reported that certain pyrimidine derivatives exhibited cytotoxic effects on breast cancer cell lines, indicating their potential as lead compounds for further development in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
